molecular formula C19H19N3O7 B14420882 N-Methoxycarbonylphenylalanylglycine 4-nitrophenyl ester CAS No. 82080-92-0

N-Methoxycarbonylphenylalanylglycine 4-nitrophenyl ester

Cat. No.: B14420882
CAS No.: 82080-92-0
M. Wt: 401.4 g/mol
InChI Key: GNFKUGVEOZAMPC-INIZCTEOSA-N
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Description

N-Methoxycarbonylphenylalanylglycine 4-nitrophenyl ester is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical properties This compound is characterized by the presence of a methoxycarbonyl group, a phenylalanyl residue, a glycine moiety, and a 4-nitrophenyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxycarbonylphenylalanylglycine 4-nitrophenyl ester typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methoxycarbonylphenylalanylglycine 4-nitrophenyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

Scientific Research Applications

N-Methoxycarbonylphenylalanylglycine 4-nitrophenyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methoxycarbonylphenylalanylglycine 4-nitrophenyl ester involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active dipeptide and 4-nitrophenol. The released dipeptide can then interact with various biological pathways, depending on its structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

  • N-Methoxycarbonylphenylalanylglycine 2,4-dinitrophenyl ester
  • N-Methoxycarbonylphenylalanylglycine 3-nitrophenyl ester
  • N-Methoxycarbonylphenylalanylglycine 2-nitrophenyl ester

Uniqueness

N-Methoxycarbonylphenylalanylglycine 4-nitrophenyl ester is unique due to the presence of the 4-nitrophenyl ester group, which imparts distinct reactivity and stability compared to other nitrophenyl esters. This uniqueness makes it particularly useful in specific applications such as radiolabelling and peptide synthesis .

Properties

CAS No.

82080-92-0

Molecular Formula

C19H19N3O7

Molecular Weight

401.4 g/mol

IUPAC Name

(4-nitrophenyl) 2-[[(2S)-2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]acetate

InChI

InChI=1S/C19H19N3O7/c1-28-19(25)21-16(11-13-5-3-2-4-6-13)18(24)20-12-17(23)29-15-9-7-14(8-10-15)22(26)27/h2-10,16H,11-12H2,1H3,(H,20,24)(H,21,25)/t16-/m0/s1

InChI Key

GNFKUGVEOZAMPC-INIZCTEOSA-N

Isomeric SMILES

COC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

COC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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